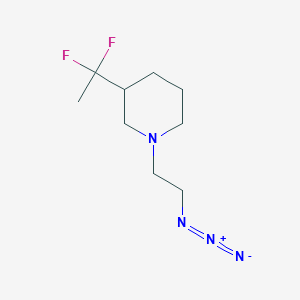
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Overview
Description
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a synthetic compound that falls within the class of heterocyclic amines. With its diverse functional groups, including a thiophene ring and a fluorinated ethyl group, this compound holds significant interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with commercially available 2-fluoroethylamine and thiophene derivatives.
Step-by-Step Synthesis
Formation of Pyrazole Ring: : 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is synthesized through the condensation reaction between hydrazine and a suitable diketone intermediate.
N-Methylation: : The pyrazole ring is further alkylated using methylating agents like methyl iodide, under basic conditions.
Final Amine Introduction: : The final compound is obtained by introducing the N-methylethan-1-amine functionality via reductive amination.
Industrial Production Methods
The industrial synthesis of this compound would typically involve large-scale batch reactions, employing similar routes as above but optimized for high yield and purity. Reactor conditions would include stringent temperature and pH control, and automated purification systems like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the thiophene ring, forming sulfoxides and sulfones.
Reduction: : Hydrogenation reactions can reduce the double bonds within the pyrazole ring.
Substitution: : The fluorine and thiophene moieties make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines and thiols in polar aprotic solvents.
Major Products
Oxidative products typically include sulfoxides and sulfones, while reduction yields simpler amine derivatives.
Scientific Research Applications
Chemistry
It is employed in studying reaction mechanisms involving heterocyclic compounds and in developing new synthetic methodologies.
Biology
This compound serves as a biochemical probe in studies involving fluorinated amines and thiophene-containing molecules.
Medicine
The unique structural motifs make it a candidate for drug design and discovery, particularly in targeting specific enzymes and receptors in disease pathways.
Industry
Its functional groups lend it utility in developing new materials, such as polymers and specialized coatings.
Mechanism of Action
The compound's biological activity is often linked to its interaction with specific molecular targets. The fluorinated ethyl group can engage in strong dipole interactions, while the thiophene ring offers conjugation with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2-(1-(3-Fluoropropyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2-(1-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Uniqueness: What sets 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine apart is the strategic placement of the fluorine atom, enhancing its stability and biological activity. The combination of the pyrazole and thiophene rings also provides a unique scaffold for a broad range of chemical reactions and biological interactions.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-14-6-4-10-9-16(7-5-13)15-12(10)11-3-2-8-17-11/h2-3,8-9,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXAVZYYCKQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=C1C2=CC=CS2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491130.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)






![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridin-3-amine](/img/structure/B1491149.png)


